molecular formula C20H23N5O2S B6436324 N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide CAS No. 2548985-00-6

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide

Cat. No. B6436324
CAS RN: 2548985-00-6
M. Wt: 397.5 g/mol
InChI Key: RMFVJTZUWAKQCU-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. The process typically starts with the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide . The exact synthesis process for “N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide” is not specified in the available literature.

Scientific Research Applications

Anticancer Applications

Pyrido[3,4-d]pyrimidines have shown potential as anticancer agents. They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antimicrobial Applications

Pyrido[3,4-d]pyrimidines have also been studied for their antimicrobial properties. They have shown potential in combating various bacterial infections .

Antifungal Applications

In addition to their antibacterial properties, pyrido[3,4-d]pyrimidines have also demonstrated antifungal activities .

Antiparasitic Applications

Pyrido[3,4-d]pyrimidines have been studied for their antiparasitic properties. They have shown potential in combating various parasitic infections .

CNS Depressive Applications

Pyrido[3,4-d]pyrimidines have shown potential as CNS depressants. They have been studied for their effects on the central nervous system .

Anticonvulsant Applications

Pyrido[3,4-d]pyrimidines have also been studied for their anticonvulsant properties. They have shown potential in treating various convulsive disorders .

Antipyretic Applications

Pyrido[3,4-d]pyrimidines have been studied for their antipyretic properties. They have shown potential in reducing fever .

Other Therapeutic Applications

Pyrido[3,4-d]pyrimidines have also been studied for a wide range of other therapeutic applications, such as expectorant, urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .

properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-15-22-19-12-21-10-8-18(19)20(23-15)25-11-9-17(13-25)24(2)28(26,27)14-16-6-4-3-5-7-16/h3-8,10,12,17H,9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFVJTZUWAKQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide

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